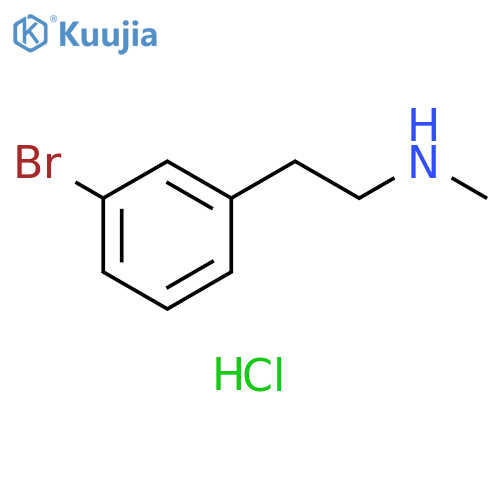

Cas no 214209-94-6 (2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride)

214209-94-6 structure

商品名:2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride

CAS番号:214209-94-6

MF:C9H13BrClN

メガワット:250.563220739365

MDL:MFCD25961025

CID:4641469

PubChem ID:70245866

2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- [2-(3-bromophenyl)ethyl](methyl)amine hydrochloride

- 2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride

-

- MDL: MFCD25961025

- インチ: 1S/C9H12BrN.ClH/c1-11-6-5-8-3-2-4-9(10)7-8;/h2-4,7,11H,5-6H2,1H3;1H

- InChIKey: ZFHNLQQYLVKJBK-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=C(Br)C=1)CNC.Cl

2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-215630-0.5g |

[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |

214209-94-6 | 95% | 0.5g |

$219.0 | 2023-09-16 | |

| Enamine | EN300-215630-5g |

[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |

214209-94-6 | 95% | 5g |

$916.0 | 2023-09-16 | |

| Enamine | EN300-215630-5.0g |

[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |

214209-94-6 | 95% | 5.0g |

$1144.0 | 2023-02-22 | |

| A2B Chem LLC | AW08052-2.5g |

[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |

214209-94-6 | 95% | 2.5g |

$583.00 | 2024-04-20 | |

| 1PlusChem | 1P01BCD0-50mg |

[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |

214209-94-6 | 95% | 50mg |

$138.00 | 2023-12-19 | |

| 1PlusChem | 1P01BCD0-250mg |

[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |

214209-94-6 | 95% | 250mg |

$228.00 | 2023-12-19 | |

| A2B Chem LLC | AW08052-250mg |

[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |

214209-94-6 | 95% | 250mg |

$183.00 | 2024-04-20 | |

| 1PlusChem | 1P01BCD0-1g |

[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |

214209-94-6 | 95% | 1g |

$398.00 | 2023-12-19 | |

| 1PlusChem | 1P01BCD0-10g |

[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |

214209-94-6 | 95% | 10g |

$2173.00 | 2023-12-19 | |

| Enamine | EN300-215630-10.0g |

[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |

214209-94-6 | 95% | 10.0g |

$2136.0 | 2023-02-22 |

2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

214209-94-6 (2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride) 関連製品

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量